

Sulfo-Cyanine5.5 Amine: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B12409592**

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complexities of super-resolution microscopy, the choice of fluorophore is paramount. This guide provides a detailed comparison of **Sulfo-Cyanine5.5 amine**'s performance against common alternatives, supported by experimental data and protocols to inform your selection process.

Sulfo-Cyanine5.5 amine is a far-red, water-soluble fluorescent dye increasingly utilized in advanced imaging techniques.^{[1][2]} Its high hydrophilicity, conferred by four sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.^{[2][3]} This guide will delve into its performance characteristics for super-resolution microscopy, specifically focusing on stochastic optical reconstruction microscopy (STORM), and compare it with other widely used dyes such as Alexa Fluor 647 and ATTO 655.

Performance Comparison of Fluorophores

The effectiveness of a fluorophore in super-resolution microscopy hinges on several key photophysical parameters. These include a high extinction coefficient, a good quantum yield for brightness, and, crucially for localization-based techniques like STORM, appropriate photoswitching behavior. The following tables summarize the key performance indicators for **Sulfo-Cyanine5.5 amine** and its alternatives.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	**Extinction Coefficient ($M^{-1}cm^{-1}$) **	Quantum Yield (Φ)	Key Features
Sulfo-Cyanine5.5 amine	~673-675	~691-694	211,000	0.21	Highly water-soluble, bright far-red fluorescence. [1] [2] [3] [4]
Alexa Fluor 647	~650	~665	239,000	0.33	High photon yield, low duty cycle, excellent for STORM. [5] [6]
ATTO 655	~663	~684	125,000	0.30	Good photostability, suitable for single-molecule applications. [7]
Cyanine5 (Cy5)	~649	~666	250,000	0.20	Popular red dye, good for STORM in the presence of thiols. [8] [9]

Table 1: Spectral and Photophysical Properties of Selected Fluorophores.

For STORM, the number of photons detected per switching event and the on/off duty cycle are critical for achieving high-resolution images. A high photon yield improves localization precision, while a low duty cycle ensures that only a sparse subset of fluorophores is active at any given time, preventing spatial overlap.

Fluorophore	Photon Yield per Switching Event	On/Off Duty Cycle	Performance in STORM
Sulfo-Cyanine5.5	High (~6,000)	High (~0.007)	The high duty cycle can negatively impact image quality by requiring lower labeling densities to resolve structures.[5]
Alexa Fluor 647	High (~5,000)	Low (~0.001)	Considered a benchmark for STORM due to its excellent combination of high photon yield and low duty cycle.[5]
ATTO 655	Low (~660)	Low (~0.001)	The low photon yield can result in lower localization precision, potentially blurring fine structures.[5]

Table 2: Performance Characteristics in STORM.

Experimental Protocols

Achieving optimal results in super-resolution microscopy requires meticulous sample preparation and the use of specialized imaging buffers that promote the desired photoswitching behavior of the fluorophores.

dSTORM Imaging Protocol for Sulfo-Cyanine5.5 Amine

This protocol is a general guideline for performing dSTORM with cyanine dyes like Sulfo-Cyanine5.5. Optimization may be necessary for specific experimental conditions.

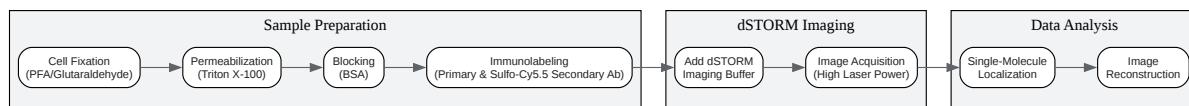
1. Sample Preparation:

- Fixation: Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.
- Permeabilization: If labeling intracellular targets, permeabilize cells with a buffer containing 0.2% Triton X-100 in PBS.
- Blocking: Block non-specific binding sites using a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour.
- Labeling: Incubate with the primary antibody, followed by the **Sulfo-Cyanine5.5 amine**-conjugated secondary antibody, each for 1 hour at room temperature. Thorough washing steps after each incubation are critical.
- Mounting: Mount the sample in a suitable imaging chamber with a #1.5 coverslip.

2. Imaging Buffer Preparation:

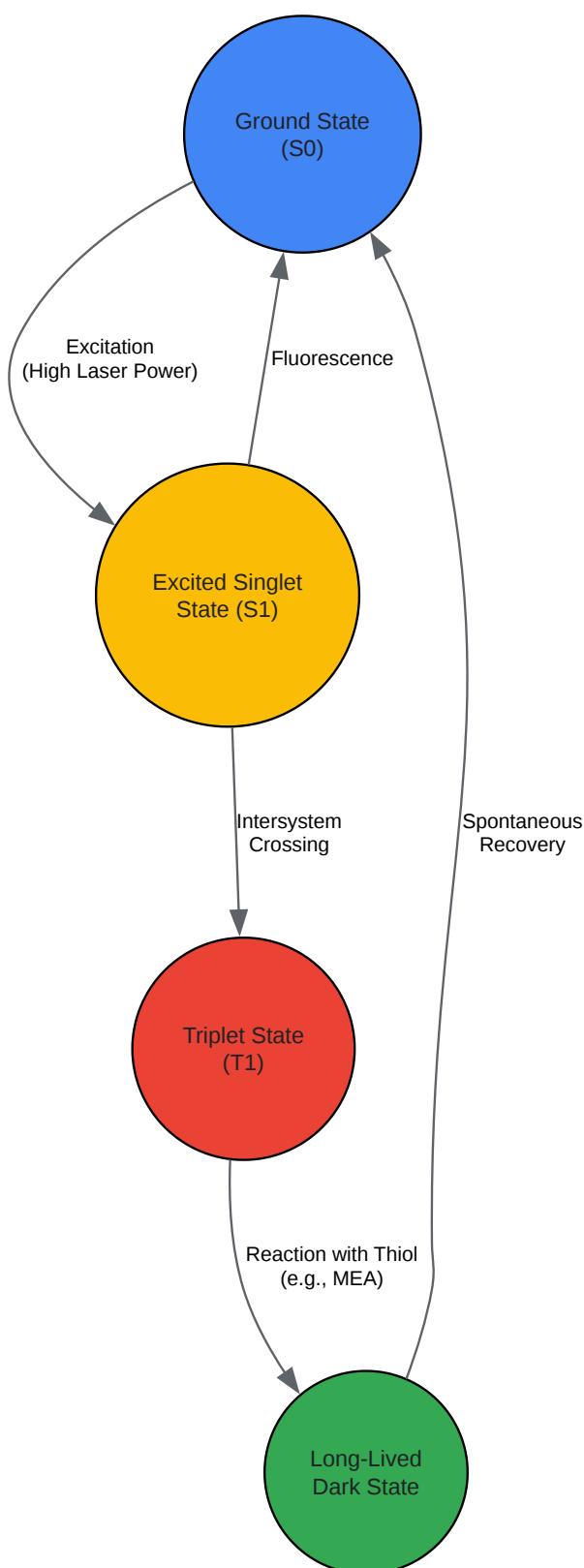
The imaging buffer is crucial for inducing the photoswitching of cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

- Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
- GLOX Solution: 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl). Store at 4°C for up to one week.[10]
- MEA Solution (1 M): 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5.[10] Can be stored at 4°C for 1-2 weeks or at -20°C for longer periods.[10]
- Final Imaging Buffer: For 1 mL of imaging buffer, add 10 µL of GLOX solution and 100 µL of 1 M MEA solution to Buffer B.[10] This buffer should be prepared fresh before each imaging session.


3. Image Acquisition:

- Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 647 nm for Sulfo-Cyanine5.5).
- Illuminate the sample with high laser power to induce the "off" state of the fluorophores.

- Acquire a series of thousands of images, capturing the stochastic blinking of individual fluorophores.
- The raw data is then processed using localization software to reconstruct the super-resolved image.


Visualizing Workflows and Pathways

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for dSTORM imaging.

[Click to download full resolution via product page](#)

Figure 2: Simplified photoswitching mechanism in dSTORM.

Conclusion

Sulfo-Cyanine5.5 amine is a bright and highly water-soluble fluorophore that is a viable candidate for super-resolution microscopy. While it offers high photon yields, its relatively high duty cycle compared to dyes like Alexa Fluor 647 may require careful optimization of labeling densities for optimal resolution in STORM imaging.^[5] For applications where high labeling density is critical, Alexa Fluor 647 remains a top performer due to its favorable photoswitching kinetics.^[5] However, the excellent brightness and hydrophilicity of **Sulfo-Cyanine5.5 amine** make it a strong contender, particularly in experiments where nonspecific binding of more hydrophobic dyes is a concern. Researchers should carefully consider the specific requirements of their experiment, including the desired resolution and the nature of the biological target, when selecting the most appropriate fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microscopyu.com [microscopyu.com]
- 2. STORM顕微鏡 (Stochastic Optical Reconstruction Microscopy ; 確率的光学再構築顕微鏡) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine: A Comparative Guide for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12409592#performance-of-sulfo-cyanine5-5-amine-in-super-resolution-microscopy\]](https://www.benchchem.com/product/b12409592#performance-of-sulfo-cyanine5-5-amine-in-super-resolution-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com